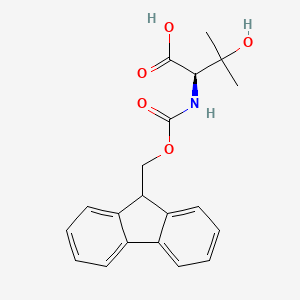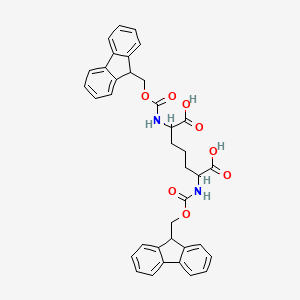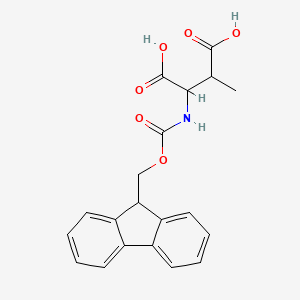
2-Fluoro-4,6-bis(trifluorométhyl)benzamide
Vue d'ensemble
Description
“2-Fluoro-4,6-bis(trifluoromethyl)benzamide” is a fluorinated aromatic amide . It is an organic compound that contains a benzamide moiety with fluorine and trifluoromethyl groups attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-4,6-bis(trifluoromethyl)benzamide” consists of a benzamide core with fluorine and trifluoromethyl groups attached to the benzene ring . The presence of these groups can significantly influence the compound’s physical and chemical properties .
Applications De Recherche Scientifique
2-Fluoro-4,6-bis(trifluorométhyl)benzamide : Une analyse complète des applications de la recherche scientifique
Recherche pharmaceutique : Les propriétés uniques de ce composé en font un atout précieux dans la recherche pharmaceutique. Il peut être utilisé dans la synthèse de divers composés pharmaceutiques en raison de sa réactivité et de sa stabilité.
Sciences des matériaux : Dans les sciences des matériaux, le this compound peut contribuer au développement de nouveaux matériaux aux propriétés améliorées, telles qu'une résistance accrue à la dégradation ou une meilleure stabilité thermique.
3. Activité agoniste dans les récepteurs couplés aux protéines G Une étude de relation structure-activité a indiqué que les groupes trifluorométhyle et fluorure introduits par ce composé améliorent l'activité agoniste des récepteurs couplés aux protéines G .
Études d'interaction de liaison halogène : L'augmentation de la puissance de certaines réactions due aux interactions de liaison halogène impliquant des groupes fluorés peut être étudiée en utilisant ce composé .
5. Synthèse de l'éther diarylique et de benzo[b]thiophène-2-carboxylates substitués Il participe à la synthèse de molécules organiques complexes telles que l'éther diarylique et les benzo[b]thiophène-2-carboxylates substitués, qui ont diverses applications dans la recherche chimique .
Mécanisme D'action
2-Fluoro-4,6-bis(trifluoromethyl)benzamide has been shown to interact with a variety of proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
2-Fluoro-4,6-bis(trifluoromethyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, it has been shown to modulate the expression of certain genes, such as those involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-Fluoro-4,6-bis(trifluoromethyl)benzamide has a number of advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for use in experiments. Additionally, it has been shown to interact with a variety of proteins, making it useful for studying biochemical and physiological processes. However, one limitation is that it can be toxic at high concentrations, so it should be used with caution.
Orientations Futures
There are a number of potential future directions for 2-Fluoro-4,6-bis(trifluoromethyl)benzamide. One potential direction is to further explore its mechanism of action and its interactions with various proteins. Additionally, it could be used in the study of drug metabolism and drug development. Finally, it could be used to study cell cycle regulation and apoptosis.
Propriétés
IUPAC Name |
2-fluoro-4,6-bis(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F7NO/c10-5-2-3(8(11,12)13)1-4(9(14,15)16)6(5)7(17)18/h1-2H,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKCWHQLKXFFJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(=O)N)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-fluorobenzoic acid](/img/structure/B1390372.png)

![3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1390376.png)







